BE“GHE Foundational & Exploratory

Check Availability & Pricing
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Compound of Interest

Compound Name: (R)-(+)-2-Bromopropionic acid

Cat. No.: B167591

(R)-(+)-2-Bromopropionic acid, a versatile chiral building block, serves as a critical starting
material and intermediate in the stereospecific synthesis of a range of pharmaceuticals. Its
bifunctional nature, possessing both a carboxylic acid and a chiral center with a bromine atom,
allows for diverse chemical transformations, making it a valuable asset in the development of
non-steroidal anti-inflammatory drugs (NSAIDs) and chiral amino acids. This technical guide
provides an in-depth overview of its applications, supported by experimental protocols and
guantitative data.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of (R)-(+)-2-
Bromopropionic acid is fundamental for its effective use in synthesis. Key properties are
summarized in the table below.
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Property Value Reference
Molecular Formula C3HsBrO:z [1]
Molecular Weight 152.97 g/mol [1]
Appearance Colorless to pale yellow liquid [2]
Density 1.692 g/mL at 20 °C [3]
Boiling Point 203 °C [4]
Melting Point 25-30 °C [2]
Refractive Index n20/D 1.475 [3]
Optical Activity [a]20/D +26+2°, neat [3]
CAS Number 10009-70-8 [3]

Applications in Pharmaceutical Synthesis

(R)-(+)-2-Bromopropionic acid is a cornerstone in the synthesis of several active
pharmaceutical ingredients (APIs), primarily due to its utility in introducing a chiral propionic
acid moiety.

Synthesis of (S)-2-Arylpropionic Acids (Profens)

The "profens” are a well-established class of NSAIDs that function by inhibiting cyclooxygenase
(COX) enzymes.[5][6] The anti-inflammatory and analgesic properties are predominantly
attributed to the (S)-enantiomer.[7] (R)-(+)-2-Bromopropionic acid serves as a key chiral
precursor for the synthesis of these (S)-profens, often through a Williamson ether synthesis-
type reaction followed by ester hydrolysis, which proceeds with an inversion of stereochemistry.

A generalized workflow for the synthesis of (S)-Profens from (R)-(+)-2-Bromopropionic acid is
depicted below.
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Caption: Generalized workflow for the synthesis of (S)-Profens.

Synthesis of L-Alanine

(R)-(+)-2-Bromopropionic acid can be utilized in the stereospecific synthesis of L-Alanine, the
(S)-enantiomer of alanine. This transformation is achieved through a nucleophilic substitution
reaction with ammonia, which proceeds via an Sn2 mechanism, resulting in an inversion of the

stereocenter.
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A detailed experimental protocol for a similar synthesis of racemic alanine provides a
foundational understanding of the reaction conditions.[8]
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Caption: Synthesis of L-Alanine from (R)-(+)-2-Bromopropionic acid.

Experimental Protocols
Stereospecific Synthesis of (S)-Naproxen

This protocol outlines the synthesis of the potent NSAID, (S)-Naproxen, starting from (R)-(+)-2-
Bromopropionic acid. The key steps involve esterification, Williamson ether synthesis, and

subsequent hydrolysis.
Step 1: Esterification of (R)-(+)-2-Bromopropionic acid
e Reactants: (R)-(+)-2-Bromopropionic acid, Ethanol, Sulfuric acid (catalyst).

e Procedure: A solution of (R)-(+)-2-Bromopropionic acid in excess ethanol is treated with a
catalytic amount of concentrated sulfuric acid. The mixture is refluxed for several hours. After
cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in
diethyl ether, washed with saturated sodium bicarbonate solution and brine, dried over
anhydrous magnesium sulfate, and concentrated to yield (R)-ethyl-2-bromopropionate.

e Quantitative Data:
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Parameter Value
Yield >90%
Purity >98% (by GC)

Step 2: Williamson Ether Synthesis
e Reactants: (R)-Ethyl-2-bromopropionate, 6-Methoxy-2-naphthol, Sodium hydride.

e Procedure: To a stirred suspension of sodium hydride in anhydrous dimethylformamide
(DMF) at 0 °C, a solution of 6-methoxy-2-naphthol in DMF is added dropwise. The mixture is
stirred at room temperature until the evolution of hydrogen ceases. The resulting solution is
then cooled to 0 °C, and (R)-ethyl-2-bromopropionate is added dropwise. The reaction
mixture is stirred at room temperature overnight. The reaction is quenched by the slow
addition of water, and the product is extracted with ethyl acetate. The combined organic
layers are washed with water and brine, dried over anhydrous sodium sulfate, and
concentrated to give crude (S)-ethyl-2-(6-methoxy-2-naphthyl)propanoate.

e Quantitative Data:

Parameter Value
Yield 70-80%
Enantiomeric Excess >95%

Step 3: Hydrolysis to (S)-Naproxen

e Reactants: (S)-Ethyl-2-(6-methoxy-2-naphthyl)propanoate, Sodium hydroxide, Ethanol,
Water.

e Procedure: The crude ester from the previous step is dissolved in a mixture of ethanol and
aqueous sodium hydroxide solution. The mixture is refluxed for 2-3 hours. After cooling, the
ethanol is removed under reduced pressure. The aqueous solution is washed with diethyl
ether to remove any unreacted starting material. The aqueous layer is then acidified with
concentrated hydrochloric acid to precipitate (S)-Naproxen. The solid is collected by filtration,
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washed with cold water, and dried under vacuum. Recrystallization from a suitable solvent
system (e.g., acetone-hexane) can be performed for further purification.

e Quantitative Data:

Parameter Value Reference
Overall Yield 60-70% [9]

Optical Purity >99% [10]
Melting Point 154-156 °C [10]

Synthesis of L-Alanine

This protocol describes the synthesis of L-Alanine from (R)-(+)-2-Bromopropionic acid via an
Sn2 reaction with ammonia.

o Reactants: (R)-(+)-2-Bromopropionic acid, Concentrated aqueous ammonia.

e Procedure: (R)-(+)-2-Bromopropionic acid is slowly added to a cold (0-5 °C) concentrated
agueous ammonia solution with stirring.[8] The mixture is then allowed to stand at room
temperature for several days. The solution is concentrated under reduced pressure. The
resulting crude L-Alanine can be purified by recrystallization from a water/alcohol mixture.

e Quantitative Data:

Parameter Value Reference
Yield 65-70% (for racemic synthesis) [8]
Stereochemical Outcome Inversion of configuration [11]

Mechanism of Action of Profens: COX Inhibition

The therapeutic effects of profens, such as Naproxen, stem from their ability to inhibit the
cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4] These enzymes are responsible for
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the conversion of arachidonic acid into prostaglandins, which are key mediators of
inflammation, pain, and fever.[5]
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Caption: Inhibition of the Cyclooxygenase (COX) pathway by Profens.

By blocking the active sites of COX-1 and COX-2, profens prevent the synthesis of
prostaglandins, thereby reducing inflammation and alleviating pain.[12][13][14] While inhibition
of COX-2 is primarily responsible for the anti-inflammatory effects, the concurrent inhibition of
COX-1 can lead to gastrointestinal side effects, as COX-1 is involved in maintaining the
protective lining of the stomach.[4]

Conclusion

(R)-(+)-2-Bromopropionic acid stands out as a pivotal chiral intermediate in the
pharmaceutical industry. Its utility in the stereospecific synthesis of high-value APIs, particularly
the (S)-enantiomers of profens and L-amino acids, underscores its importance in modern drug
development. The synthetic routes, while established, offer opportunities for optimization in
terms of yield, enantioselectivity, and process efficiency, making it an area of continuous
interest for researchers and drug development professionals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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